BAY-1797: A Deep Dive into its Mechanism of Action as a P2X4 Receptor Antagonist
BAY-1797: A Deep Dive into its Mechanism of Action as a P2X4 Receptor Antagonist
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth technical overview of the mechanism of action of BAY-1797, a potent, selective, and orally active antagonist of the P2X4 receptor. The P2X4 receptor, a ligand-gated ion channel activated by extracellular adenosine triphosphate (ATP), is a key player in inflammatory and immune processes, making it an attractive therapeutic target for chronic inflammation and neuropathic pain.[1] BAY-1797 has demonstrated significant anti-inflammatory and analgesic effects in preclinical models, highlighting its potential as a novel therapeutic agent.[2][3]
Core Mechanism of Action: Allosteric Inhibition of the P2X4 Receptor
BAY-1797 exerts its therapeutic effects through the selective and potent antagonism of the P2X4 receptor.[1][4][5] Unlike competitive antagonists that bind to the same site as the endogenous ligand ATP, BAY-1797 is an allosteric inhibitor.[6][7] This means it binds to a distinct site on the P2X4 receptor, inducing a conformational change that prevents the channel from opening, even when ATP is bound.[7] This allosteric mode of action can offer advantages in terms of specificity and the potential for modulating receptor activity in a more nuanced manner.
The P2X4 receptor is a trimeric cation channel primarily permeable to calcium (Ca2+).[3] Its activation by extracellular ATP, often released during cellular stress or injury, leads to an influx of Ca2+ into the cell. This influx triggers a cascade of downstream signaling events that contribute to inflammation and pain. Key downstream effects of P2X4 receptor activation include the release of pro-inflammatory mediators such as prostaglandin E2 (PGE2) and brain-derived neurotrophic factor (BDNF), as well as the activation of the NLRP3 inflammasome.[1] By blocking the P2X4 receptor, BAY-1797 effectively inhibits these downstream signaling pathways, thereby reducing inflammation and pain.
Quantitative Data Summary
The following tables summarize the key quantitative data for BAY-1797, demonstrating its potency and selectivity.
Table 1: In Vitro Potency of BAY-1797 against P2X4 Receptors
| Species | IC50 (nM) |
| Human | 108[1][4][5] |
| Mouse | 112[1][4][5] |
| Rat | 233[1][4][5] |
IC50 (Half-maximal inhibitory concentration) values represent the concentration of BAY-1797 required to inhibit 50% of the P2X4 receptor activity.
Table 2: Selectivity Profile of BAY-1797 against other Human P2X Receptors
| Receptor Subtype | IC50 (µM) |
| P2X1 | >50[4][5] |
| P2X3 | 8.3[4][5] |
| P2X7 | 10.6[4][5] |
Higher IC50 values indicate lower potency, demonstrating the high selectivity of BAY-1797 for the P2X4 receptor.
Key Experimental Protocols
This section details the methodologies for the key experiments cited in the characterization of BAY-1797.
In Vitro Potency and Selectivity Assays
1. Fluorometric Imaging Plate Reader (FLIPR) Assay:
This assay is used to measure the intracellular calcium concentration changes upon P2X4 receptor activation and its inhibition by BAY-1797.
-
Cell Line: Human astrocytoma cell line 1321N1 stably expressing the human, mouse, or rat P2X4 receptor.
-
Methodology:
-
Cells are seeded into 384-well plates and incubated overnight.
-
The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
BAY-1797 at various concentrations is pre-incubated with the cells.
-
The P2X4 receptor is activated by adding a specific agonist (e.g., ATP).
-
The change in fluorescence, corresponding to the influx of calcium, is measured using a FLIPR instrument.
-
The IC50 values are calculated by plotting the inhibition of the calcium influx against the concentration of BAY-1797.
-
2. Automated Electrophysiology (QPatch):
This technique provides a more direct measure of ion channel activity by recording the electrical currents passing through the P2X4 receptor.
-
Cell Line: 1321N1 cells stably expressing the human P2X4 receptor.
-
Methodology:
-
Cells are captured on a multi-hole QPlate, and a giga-seal is formed to isolate the cell membrane.
-
The whole-cell configuration is established to allow for the recording of ion channel currents.
-
The P2X4 receptor is activated by the application of ATP.
-
BAY-1797 is applied at different concentrations to determine its effect on the ATP-evoked currents.
-
The inhibition of the current is measured, and IC50 values are determined.
-
In Vivo Efficacy Model
Complete Freund's Adjuvant (CFA) Induced Inflammatory Pain Model in Mice:
This model is used to assess the anti-inflammatory and analgesic effects of BAY-1797 in a setting of persistent inflammatory pain.
-
Animal Model: Male C57BL/6 mice.
-
Methodology:
-
A baseline measurement of paw volume and pain sensitivity (e.g., using von Frey filaments for mechanical allodynia or a hot plate for thermal hyperalgesia) is taken.
-
Inflammation is induced by a single intraplantar injection of CFA into one of the hind paws.
-
BAY-1797 is administered orally at various doses at specific time points after CFA injection.
-
Paw volume is measured at different time points to assess the anti-inflammatory effect (reduction in edema).
-
Pain sensitivity is reassessed to determine the analgesic effect of BAY-1797 (increase in pain threshold).
-
In some studies, tissue from the inflamed paw is collected to measure the levels of pro-inflammatory mediators like PGE2.
-
Visualizing the Mechanism and Workflows
The following diagrams, generated using the DOT language, illustrate the signaling pathway of the P2X4 receptor and a typical experimental workflow for evaluating BAY-1797.
Caption: P2X4 receptor signaling pathway and its inhibition by BAY-1797.
References
- 1. Discovery and Characterization of the Potent and Selective P2X4 Inhibitor N-[4-(3-Chlorophenoxy)-3-sulfamoylphenyl]-2-phenylacetamide (BAY-1797) and Structure-Guided Amelioration of Its CYP3A4 Induction Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. P2X4 receptors, immunity, and sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of microglia and P2X4 receptors in chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The P2X4 Receptor: Cellular and Molecular Characteristics of a Promising Neuroinflammatory Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. immune-system-research.com [immune-system-research.com]
- 7. Structural insights into the allosteric inhibition of P2X4 receptors - PMC [pmc.ncbi.nlm.nih.gov]
